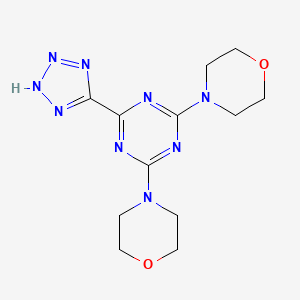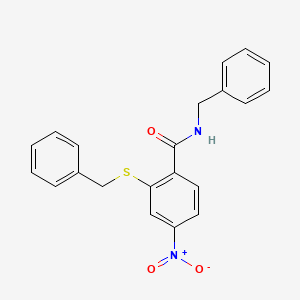
2,4-di(morpholin-4-yl)-6-(2H-tetrazol-5-yl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-BIS(MORPHOLIN-4-YL)-6-(2H-1,2,3,4-TETRAZOL-5-YL)-1,3,5-TRIAZINE is a complex organic compound that features a triazine ring substituted with morpholine and tetrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-BIS(MORPHOLIN-4-YL)-6-(2H-1,2,3,4-TETRAZOL-5-YL)-1,3,5-TRIAZINE typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Substitution with Morpholine: The triazine ring is then reacted with morpholine under controlled conditions to introduce the morpholine groups at the 2 and 4 positions.
Introduction of Tetrazole Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways, with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine groups.
Reduction: Reduction reactions could potentially target the tetrazole group.
Substitution: The triazine ring can undergo substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to amines or other reduced forms.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of advanced materials due to its structural properties.
Biology
Biological Probes: Could be used as a probe in biochemical assays due to its unique functional groups.
Medicine
Drug Development:
Industry
Polymer Science: May be used in the synthesis of specialized polymers with unique properties.
Mechanism of Action
The mechanism of action for 2,4-BIS(MORPHOLIN-4-YL)-6-(2H-1,2,3,4-TETRAZOL-5-YL)-1,3,5-TRIAZINE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The morpholine and tetrazole groups could play key roles in binding interactions and stability.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-(2H-1,2,3,4-tetrazol-5-yl)-1,3,5-triazine: Similar structure but with amino groups instead of morpholine.
2,4-Bis(ethylamino)-6-(2H-1,2,3,4-tetrazol-5-yl)-1,3,5-triazine: Ethylamino groups instead of morpholine.
Uniqueness
The presence of morpholine groups in 2,4-BIS(MORPHOLIN-4-YL)-6-(2H-1,2,3,4-TETRAZOL-5-YL)-1,3,5-TRIAZINE may confer unique solubility and reactivity properties compared to similar compounds. This could make it more suitable for specific applications in catalysis or drug development.
Properties
Molecular Formula |
C12H17N9O2 |
|---|---|
Molecular Weight |
319.32 g/mol |
IUPAC Name |
4-[4-morpholin-4-yl-6-(2H-tetrazol-5-yl)-1,3,5-triazin-2-yl]morpholine |
InChI |
InChI=1S/C12H17N9O2/c1-5-22-6-2-20(1)11-13-9(10-16-18-19-17-10)14-12(15-11)21-3-7-23-8-4-21/h1-8H2,(H,16,17,18,19) |
InChI Key |
JMOWLYRXMHWJFI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)C3=NNN=N3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-3-(4-chlorophenyl)-4-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11513632.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B11513636.png)
![2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B11513646.png)
![N-tert-Butyl-N'-[4-(chloro-difluoro-methoxy)-phenyl]-6-methoxy-[1,3,5]triazine-2,4-diamine](/img/structure/B11513657.png)

![3-(4-bromophenyl)-7,9-dimethyl-1-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B11513668.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11513675.png)
![3-(4-Benzylpiperazin-1-yl)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11513677.png)
![5-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11513683.png)
![N-[2-(Biphenyl-4-yloxy)-5-trifluoromethyl-phenyl]-nicotinamide](/img/structure/B11513689.png)
![Thiazolidin-4-one, 3-ethyl-2-ethylimino-5-[1-(2-fluorobenzyl)-1H-indol-3-ylmethylene]-](/img/structure/B11513703.png)
![2-(Bromomethyl)-4,6-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B11513704.png)
![N-Benzo[1,3]dioxol-5-ylmethyl-2-[5-(2-fluoro-phenyl)-tetrazol-2-yl]-acetamide](/img/structure/B11513707.png)

